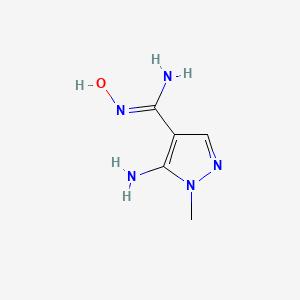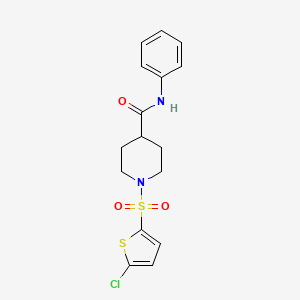
1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CTAP is a selective antagonist of the μ-opioid receptor, which is a key player in the regulation of pain, reward, and addiction.
Scientific Research Applications
Anticancer Potential
- Synthesis and Anticancer Evaluation of Naphthoquinone Derivatives : Compounds related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide show significant cytotoxic activity against various human cancer cell lines. Specifically, compounds with similar structures induce apoptosis and arrest the cell cycle in the G1 phase, suggesting potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Activity
- Synthesis and Antimicrobial Activities of Novel Derivatives : Research indicates that derivatives of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide have been synthesized and tested for antimicrobial activities. While some compounds showed no activity against tested organisms, the exploration of such derivatives contributes to the field of antimicrobial research (Ovonramwen et al., 2021).
Bio-imaging Applications
- A Phenoxazine-Based Fluorescent Chemosensor : Compounds structurally related to the chemical have been developed for the detection of Cd2+ and CN− ions. Such sensors can be used in bio-imaging in live cells and zebrafish, highlighting the potential of these compounds in biological imaging applications (Ravichandiran et al., 2020).
Structure and Conformation Analysis
- Study of Molecular Structure : The molecular structure and conformation of solvated compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide, evaluated as potential antineoplastic agents, have been studied. Such research helps understand the physical and chemical properties essential for their biological activity (Banerjee et al., 2002).
Potential in Treating Asthma
- Antagonists of the Peptidoleukotrienes : Research into substituted indole carboxamides, structurally related to the compound , has led to the discovery of potential antagonists of peptidoleukotrienes. These antagonists show promise in treating conditions like asthma, highlighting another potential application of compounds in this class (Jacobs et al., 1993).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c17-14-6-7-15(23-14)24(21,22)19-10-8-12(9-11-19)16(20)18-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZMHBPHWBGGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

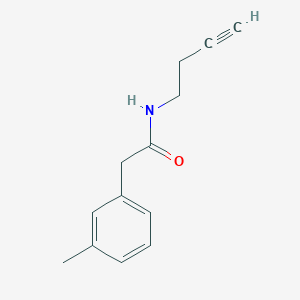
![9-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512730.png)
![(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B2512733.png)
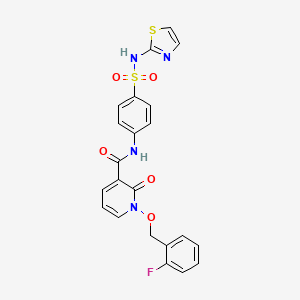
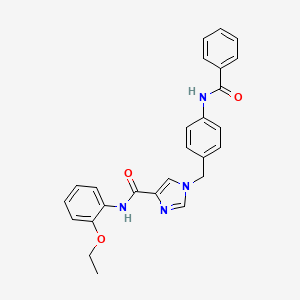
![3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2512739.png)
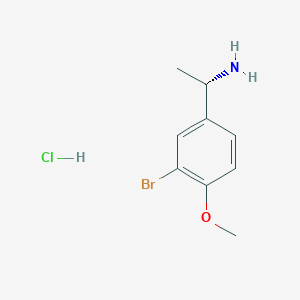
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2512741.png)

![4-(4-methoxyphenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2512743.png)
![1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol](/img/structure/B2512745.png)
![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512746.png)

